1-Cyclopropylpropan-1-ol

Description

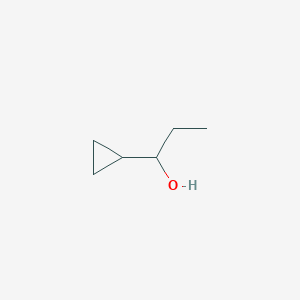

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropylpropan-1-ol: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology for 1-cyclopropylpropan-1-ol, a secondary alcohol of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

This compound is a cycloalkanol with a molecular formula of C6H12O.[1] Its structure consists of a cyclopropyl ring and a propyl group attached to the same carbon atom, which also bears a hydroxyl group. The presence of the strained cyclopropyl ring imparts unique chemical reactivity to the molecule.

Data Presentation: Key Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18729-46-9 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| InChI | InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 | PubChem[1] |

| InChIKey | ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(C1CC1)O | PubChem[1] |

Chemical Structure

The structure of this compound features a chiral center at the carbinol carbon (the carbon atom bonded to the hydroxyl group). Therefore, it can exist as two enantiomers, (R)-1-cyclopropylpropan-1-ol and (S)-1-cyclopropylpropan-1-ol.

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved via the Kulinkovich reaction. This organometallic reaction facilitates the preparation of cyclopropanol derivatives from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] The following protocol is adapted from a verified procedure for a similar compound, 1-cyclopropylcyclopropanol, found in Organic Syntheses.

Synthesis of this compound via the Kulinkovich Reaction

Reactants:

-

Ethyl cyclopropanecarboxylate

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether or THF)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄) or Chlorotitanium triisopropoxide (ClTi(O-iPr)₃)

-

Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

Aqueous sulfuric acid (H₂SO₄), 10% solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: The flask is charged with ethyl cyclopropanecarboxylate, the titanium catalyst (e.g., titanium(IV) isopropoxide), and anhydrous diethyl ether.

-

Addition of Grignard Reagent: The solution is well-stirred, and a solution of ethylmagnesium bromide in ether is added dropwise over a period of several hours. The temperature of the reaction mixture should be maintained between 20°C and 25°C, using a water bath for cooling if necessary.

-

Reaction Completion: After the addition of the Grignard reagent is complete, the mixture, which typically turns black or dark-brown, is stirred for an additional 30 minutes at the same temperature.

-

Quenching the Reaction: The reaction mixture is then cooled to approximately -5°C to 0°C using an ice-salt or dry ice-acetone bath. The reaction is carefully quenched by the slow, dropwise addition of a pre-chilled 10% aqueous sulfuric acid solution. The temperature must be carefully controlled during this exothermic step to remain below 0°C.

-

Workup: The mixture is stirred at 0°C for an additional hour to ensure all precipitates have dissolved. The contents are then transferred to a separatory funnel.

-

Extraction and Washing: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution and a saturated brine solution.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) at a low temperature (around 20°C) to yield the crude this compound. Further purification can be achieved through distillation if required.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows pertinent to this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpropan-1-ol for Novel Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropylpropan-1-ol, a valuable building block in modern medicinal chemistry. The unique physicochemical properties conferred by the cyclopropyl moiety make this compound and its derivatives of significant interest in the development of novel therapeutics.[1][2][3][4][5] This document outlines a reliable synthetic protocol, key characterization data, and the underlying chemical principles for its preparation.

Introduction

The cyclopropyl group is a highly sought-after structural motif in drug discovery.[1][5] Its inherent ring strain and unique electronic properties can impart favorable characteristics to a molecule, such as increased metabolic stability, enhanced potency, and improved receptor binding affinity.[1][3][5] this compound serves as a key chiral intermediate for the synthesis of more complex molecules, where the cyclopropyl group can act as a rigid scaffold or a bioisosteric replacement for other functional groups. This guide focuses on the most common and efficient method for its synthesis: the Grignard reaction.

Synthetic Pathway: Grignard Reaction

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. This reaction forms a new carbon-carbon bond, creating the desired secondary alcohol.

Overall Reaction:

The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde.

Mechanism of Synthesis

The synthesis begins with the formation of cyclopropylmagnesium bromide, a potent organometallic nucleophile. This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of propanal. The resulting alkoxide is then protonated during an aqueous workup to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be necessary to start the reaction.

-

Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of propanal (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [6] |

| Molecular Weight | 100.16 g/mol | [6] |

| CAS Number | 18729-46-9 | [6] |

| Appearance | Liquid | |

| Purity (Typical) | 95% | |

| IUPAC Name | This compound | [6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Predicted δ (ppm): 3.2-3.4 (m, 1H, CH-OH), 1.4-1.6 (m, 2H, CH₂), 0.8-1.0 (t, 3H, CH₃), 0.2-0.6 (m, 5H, cyclopropyl protons) |

| ¹³C NMR | Predicted δ (ppm): 75-77 (CH-OH), 30-32 (CH₂), 15-17 (CH-cyclopropyl), 10-12 (CH₃), 2-5 (CH₂-cyclopropyl) |

| IR (cm⁻¹) | Typical absorptions: 3300-3400 (broad, O-H stretch), 3080-3000 (C-H stretch, cyclopropyl), 2960-2850 (C-H stretch, alkyl), 1050-1150 (C-O stretch) |

| Mass Spec (m/z) | Expected fragments: 100 (M+), 85 (M-CH₃), 71 (M-C₂H₅), 57 (M-C₃H₅O) |

Note: Predicted and typical spectroscopic data are based on analogous structures and general principles of NMR and IR spectroscopy. For definitive peak assignments, experimental data for this compound should be acquired.

Experimental Workflow and Logic

The synthesis of this compound follows a logical and well-established workflow for Grignard reactions. The critical steps involve the careful preparation of the Grignard reagent under anhydrous conditions to prevent its decomposition, followed by a controlled reaction with the aldehyde at low temperatures to minimize side reactions. The final purification step is essential to isolate the target compound in high purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Cyclopropyl Scaffold: A Generalist for Marketed Drugs [ouci.dntb.gov.ua]

- 5. scientificupdate.com [scientificupdate.com]

- 6. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Cyclopropylpropan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel synthetic alcohol, 1-Cyclopropylpropan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. Note: As experimental data for this specific molecule is not widely available in public databases, the presented NMR and MS data are based on predictive models and analysis of analogous structures. IR data is based on characteristic functional group absorptions.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.20 | ddd | 1H | H-1 |

| ~1.70 | s | 1H | O-H |

| ~1.55 | m | 2H | H-2 |

| ~0.95 | t | 3H | H-3 |

| ~0.85 | m | 1H | H-1' |

| ~0.45 | m | 2H | H-2', H-2'' |

| ~0.15 | m | 2H | H-3', H-3'' |

ddd: doublet of doublet of doublets, s: singlet, m: multiplet, t: triplet

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75.0 | CH | C-1 |

| ~30.0 | CH₂ | C-2 |

| ~15.0 | CH | C-1' |

| ~10.0 | CH₃ | C-3 |

| ~2.0 | CH₂ | C-2', C-3' |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~1460 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~1050 | Strong | C-O stretch |

| ~1020 | Medium | Cyclopropyl ring deformation |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 5 | [M]⁺ |

| 85 | 40 | [M - CH₃]⁺ |

| 71 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 57 | 60 | [C₄H₉]⁺ |

| 43 | 50 | [C₃H₇]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate the mass spectrum. The mass analyzer is scanned over a range of m/z 35-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic methods.

This diagram outlines the process from sample preparation through spectroscopic analysis and data interpretation to the final determination of the molecular structure. Each spectroscopic technique provides unique and complementary information, which, when combined, allows for a comprehensive and unambiguous structural assignment.

In-Depth Technical Guide: 1-Cyclopropylpropan-1-ol (CAS Number 18729-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpropan-1-ol is a secondary alcohol featuring a cyclopropyl group attached to the carbinol carbon. This structural motif is of interest in medicinal chemistry as the cyclopropyl ring is a bioisostere for various functional groups and can introduce conformational rigidity, potentially improving metabolic stability and binding affinity of drug candidates. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and predicted spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on closely related analogs and established chemical principles.

Chemical and Physical Properties

The following table summarizes the known and estimated properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 18729-46-9 | [PubChem][1] |

| Molecular Formula | C₆H₁₂O | [PubChem][1] |

| Molecular Weight | 100.16 g/mol | [PubChem][1] |

| Physical Form | Liquid (presumed) | [Sigma-Aldrich] |

| Boiling Point | ~140-160 °C (estimated) | [General C6H12O alcohols range][2] |

| Density | ~0.9 g/mL (estimated) | [Based on related compounds][3] |

| Solubility | Soluble in water and common organic solvents (presumed) | [Based on related compounds][3] |

| XLogP3-AA | 1.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Rotatable Bond Count | 2 | [PubChem][1] |

Synthesis

A robust and widely used method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[4][5][6] This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert an ester into the corresponding cyclopropanol. For the synthesis of this compound, ethyl cyclopropanecarboxylate would be the appropriate starting ester.

Proposed Synthesis Pathway: Kulinkovich Reaction

The following diagram illustrates the proposed synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a General Kulinkovich Reaction Protocol)

This protocol is adapted from a general procedure for the Kulinkovich reaction and is expected to be effective for the synthesis of this compound.[7]

Materials:

-

Ethyl cyclopropanecarboxylate

-

Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

-

Titanium(IV) isopropoxide or Chlorotitanium(IV) isopropoxide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of ethyl cyclopropanecarboxylate (1.0 equiv) in anhydrous THF is charged into a dry round-bottom flask equipped with a magnetic stirrer.

-

Addition of Catalyst: A solution of titanium(IV) isopropoxide or chlorotitanium(IV) isopropoxide (e.g., 1.0 M in THF, catalytic amount, typically 0.1-0.2 equiv) is added to the stirred solution at room temperature.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: A solution of ethylmagnesium bromide (e.g., 1.0 M in THF, 2.0-2.5 equiv) is added dropwise to the cooled reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The resulting mixture is extracted with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, carbinol, and propyl chain protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| OH | 1.5 - 3.0 | broad singlet | 1H |

| CH-OH | 3.0 - 3.5 | triplet or doublet of triplets | 1H |

| CH₂ (propyl) | 1.4 - 1.7 | multiplet | 2H |

| CH₃ (propyl) | 0.9 - 1.1 | triplet | 3H |

| CH (cyclopropyl) | 0.7 - 1.0 | multiplet | 1H |

| CH₂ (cyclopropyl) | 0.2 - 0.6 | multiplet | 4H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 70 - 75 |

| CH₂ (propyl) | 30 - 35 |

| CH₃ (propyl) | 10 - 15 |

| CH (cyclopropyl) | 15 - 20 |

| CH₂ (cyclopropyl) | 0 - 10 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a hydroxyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200 - 3600 | Broad, strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium to strong |

| C-H stretch (cyclopropyl) | ~3100 | Weak to medium |

| C-O stretch (secondary alcohol) | 1100 - 1150 | Strong |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak.[8][9] Key fragmentation patterns include alpha-cleavage and dehydration.

-

Molecular Ion (M⁺): m/z = 100 (likely weak or absent)

-

Alpha-Cleavage: Loss of an ethyl radical (M - 29) to give a fragment at m/z = 71. Loss of a cyclopropyl radical (M - 41) to give a fragment at m/z = 59.

-

Dehydration: Loss of a water molecule (M - 18) to give a fragment at m/z = 82.

Biological Activity and Experimental Workflows

There is currently no specific information in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. For a novel, uncharacterized compound such as this, a typical initial screening cascade in a drug discovery setting would involve assessing its general cytotoxicity against a panel of human cell lines.

Hypothetical In Vitro Cytotoxicity Screening Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel small molecule.[10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a structurally interesting small molecule with potential applications in medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. The outlined hypothetical biological screening workflow provides a starting point for the investigation of its potential therapeutic relevance. Further experimental studies are warranted to fully elucidate the properties and biological activity of this compound.

References

- 1. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. GCMS Section 6.10 [people.whitman.edu]

- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 11. kosheeka.com [kosheeka.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 1-Cyclopropylpropan-1-ol for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 1-Cyclopropylpropan-1-ol, a secondary alcohol containing a cyclopropyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential relevance in pharmaceutical research.

Chemical Identity and Properties

This compound is a clear, liquid organic compound. Its IUPAC name is This compound .[1] This compound is also known by several synonyms, providing a broader scope for literature and database searches.

Synonyms:

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| CAS Number | 18729-46-9 | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity (Typical) | ≥95% | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |

| InChI Key | ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(C1CC1)O | PubChem[1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and common method involves the Grignard reaction. This involves the reaction of cyclopropyl magnesium bromide with propanal.

General Synthetic Protocol: Grignard Reaction

Objective: To synthesize this compound via the reaction of a cyclopropyl Grignard reagent with propanal.

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Ice bath

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve cyclopropyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the cyclopropyl bromide solution to the magnesium turnings. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (cyclopropyl magnesium bromide).

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve propanal in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Below is a DOT script visualizing the plausible synthetic pathway.

Caption: Synthetic route to this compound via a Grignard reaction.

Spectroscopic and Analytical Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound can be obtained from various chemical suppliers. Researchers are advised to consult the certificates of analysis from commercial sources for precise data.

A general workflow for the analytical characterization of synthesized this compound is depicted in the following diagram.

Caption: Workflow for the chemical analysis and characterization of the compound.

Biological Activity and Relevance in Drug Discovery

As of the latest literature review, there is no specific documented biological activity or pharmacological profile for this compound itself. However, the cyclopropyl group is a significant structural motif in medicinal chemistry.[3] The inclusion of a cyclopropyl ring in a molecule can have several beneficial effects on its pharmacological properties.[4]

Potential Roles of the Cyclopropyl Moiety:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[4]

-

Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[4]

-

Lipophilicity: The cyclopropyl group can modulate the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space in drug design.

Given these properties, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its secondary alcohol functional group provides a convenient handle for further chemical modifications.

The diagram below illustrates the conceptual influence of a cyclopropyl group on the properties of a drug candidate.

Caption: Conceptual impact of cyclopropyl incorporation in drug development.

Conclusion

This compound is a readily accessible chemical entity with potential as a building block in the synthesis of novel therapeutic agents. While it does not have a known biological activity on its own, the presence of the cyclopropyl group suggests that its derivatives could possess favorable pharmacological properties. This guide provides a foundational understanding of its chemistry and synthesis to aid researchers in their drug discovery and development endeavors.

References

- 1. This compound | C6H12O | CID 10329254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18729-46-9 [sigmaaldrich.com]

- 3. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star of Synthesis: A Technical Guide to the Research Applications of Cyclopropyl Carbinols

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl carbinol motif, a seemingly simple arrangement of a three-membered ring adjacent to a hydroxyl-bearing carbon, has emerged as a powerhouse in modern organic synthesis and medicinal chemistry. Its unique combination of inherent ring strain and the activating influence of the hydroxyl group bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core research applications of cyclopropyl carbinols, offering a toolkit of reactions and concepts for researchers looking to leverage this dynamic functional group in their own work.

The Chemistry of Activation: Cyclopropylcarbinyl Cations and Their Fates

At the heart of much of cyclopropyl carbinol chemistry lies the facile formation of the cyclopropylcarbinyl cation. This carbocation is a non-classical, delocalized species that can be generated under a variety of conditions, most commonly through acid-catalyzed dehydration of the carbinol. The subsequent rearrangement of this cation is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions, leading to a diverse array of synthetically useful products. This reactivity has been harnessed in a multitude of synthetic transformations, offering access to complex molecular architectures with high levels of chemo- and stereoselectivity.

Key Synthetic Applications

Cyclopropyl carbinols serve as versatile building blocks for a range of valuable organic molecules. Their utility is most prominently displayed in a series of powerful ring-opening and rearrangement reactions.

Synthesis of Benzo-Fused Nitrogen Heterocycles

Cyclopropyl carbinols are key precursors for the synthesis of important nitrogen-containing heterocyclic scaffolds, such as 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. These structures are prevalent in a variety of biologically active compounds and pharmaceuticals.[1][2] The reaction typically proceeds via a gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols.[2]

The proposed mechanism involves the activation of the alcohol by a gold catalyst, leading to the formation of a carbocationic intermediate.[2] For tertiary alcohols, this intermediate triggers a ring-opening of the cyclopropane, which is then trapped by the tethered aniline to form the seven-membered benzo[b]azepine ring.[2] In the case of secondary alcohols, the fragmentation of the cyclopropane ring leads to a diene intermediate, which then undergoes an intramolecular hydroamination to yield the 2-vinylindoline product.[2]

Table 1: Gold-Catalyzed Synthesis of Benzo-Fused Nitrogen Heterocycles

| Substrate (Alcohol Type) | Product | Yield (%) |

| Tertiary | 2,3-Dihydro-1H-benzo[b]azepine | Moderate to Excellent |

| Secondary | 2-Vinylindoline | Moderate to Excellent |

Data sourced from a study on gold-catalyzed cyclopropyl carbinol rearrangement.[2]

Synthesis of α-Alkylidene-γ-butyrolactones

Cyclopropyl carbinols are valuable precursors for the stereoselective synthesis of α-alkylidene-γ-butyrolactones (ABLs), a structural motif present in numerous natural products. This transformation is typically catalyzed by bismuth(III) triflate (Bi(OTf)₃) and proceeds through a dehydrative, ring-opening cyclization.[3]

The reaction is initiated by the Bi(OTf)₃-catalyzed formation of a cyclopropylcarbinyl cation. This cation then undergoes a ring-opening reaction, which is subsequently trapped by a neighboring ester group.[3] Hydrolysis and elimination of methanol then lead to the formation of the α-alkylidene-γ-butyrolactone product, with a general preference for the E-isomer.[3] The substituents on both the carbinol and the cyclopropane ring play a crucial role in determining the chemoselectivity and stereoselectivity of the reaction.[3]

Table 2: Bi(OTf)₃-Catalyzed Synthesis of α-Alkylidene-γ-butyrolactones

| Substrate Features | Product | Yield (%) | E/Z Selectivity |

| Weakly stabilizing/electron-poor cyclopropane donors | α-Alkylidene-γ-butyrolactone | up to 89 | General preference for E |

| Highly stabilizing cyclopropane donors | Competing products | Lower | - |

Yields and selectivities are influenced by the electronic nature of the substituents on the cyclopropane ring.[3]

Diastereoselective Cyclopropanation

The hydroxyl group of cyclopropyl carbinols can act as a directing group in subsequent reactions on adjacent functionalities. A notable example is the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinols to produce densely substituted stereodefined bicyclopropanes.[4] The reaction proceeds with excellent diastereoselectivity, furnishing the bicyclopropyl carbinol as a single diastereomer in high yield.[4] This highlights the utility of the cyclopropyl carbinol moiety as a rigid scaffold for stereocontrolled synthesis.

Table 3: Diastereoselective Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinols

| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Alkenyl cyclopropyl carbinol | Bicyclopropyl carbinol | 88 | >98:02 |

Data from a study on directed diastereoselective Simmons-Smith cyclopropanation.[4]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and electronic properties of the cyclopropyl group make it a valuable motif in drug design. Its incorporation can lead to improvements in potency, metabolic stability, and pharmacokinetic properties.[4] Cyclopropyl carbinols and their derivatives have shown promise in several therapeutic areas.

Antimalarial Agents

Cyclopropyl carboxamides have been identified as a novel class of antimalarial agents with potent activity against drug-sensitive and resistant strains of Plasmodium falciparum.[5][6] The frontrunner compound, WJM280, exhibits an EC50 of 40 nM with no human cell cytotoxicity.[1] The mechanism of action has been identified as the targeting of the mitochondrial protein cytochrome b.[1]

Table 4: Antimalarial Activity of Cyclopropyl Carboxamides

| Compound | Target | In Vitro Potency (EC50/IC50) | In Vivo Efficacy |

| WJM280 | Cytochrome b | 40 nM | - |

| GSK1057714 | Unknown | 76-164 nM | Orally efficacious in mouse models |

| GSK2645947 | Unknown | 2-7 nM | - |

Data sourced from studies on cyclopropyl carboxamides as antimalarial agents.[1][6]

Phosphodiesterase (PDE) Inhibitors

Cyclopropyl groups are found in inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP.[6][7] By inhibiting PDEs, these compounds can modulate a variety of signaling pathways involved in processes such as inflammation, smooth muscle relaxation, and neuronal function.[8][9] For example, PDE5 inhibitors increase cGMP levels, leading to the activation of protein kinase G (PKG), which in turn promotes smooth muscle relaxation.[10] This mechanism is the basis for the treatment of erectile dysfunction and pulmonary arterial hypertension.[10] The inclusion of a cyclopropyl moiety can enhance the selectivity and potency of these inhibitors.[6]

Enhancing Drug Properties

The incorporation of a cyclopropyl group, often as part of a cyclopropyl carbinol-derived structure, is a strategic approach in drug design to improve metabolic stability and introduce conformational rigidity.[4] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] This can lead to an increased half-life and improved oral bioavailability of drug candidates. Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein and improving potency.[4][12]

Experimental Protocols

General Procedure for the Synthesis of Cyclopropyl Carbinol

A common method for the preparation of cyclopropyl carbinol involves the reduction of a cyclopropanecarboxylic acid ester.[7][11]

Materials:

-

Methyl cyclopropanecarboxylate (1.0 mol)

-

Sodium borohydride (1.5 mol)

-

Aluminum trichloride (0.5 mol)

-

Methanol (500 mL)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a 1 L three-necked flask, add methyl cyclopropanecarboxylate (1.0 mol), sodium borohydride (1.5 mol), and methanol (500 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add aluminum trichloride (0.5 mol) in portions, maintaining the temperature below 5 °C.

-

Allow the reaction to proceed overnight at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the resulting mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to obtain cyclopropyl carbinol.

Conclusion

Cyclopropyl carbinols are far more than simple alcohols; they are versatile and powerful intermediates in organic synthesis and valuable motifs in medicinal chemistry. Their unique reactivity, stemming from the strained three-membered ring, opens up a wide range of synthetic possibilities, enabling the construction of complex and biologically relevant molecules. As our understanding of their chemistry deepens, the applications of cyclopropyl carbinols are set to expand even further, solidifying their role as a cornerstone of modern molecular design and synthesis. Researchers who embrace the potential of this remarkable functional group will undoubtedly be at the forefront of innovation in both academic and industrial settings.

References

- 1. Collection - αâAlkylidene-γ-butyrolactone Formation via Bi(OTf)3âCatalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Cyclopropyl carbinol_Chemicalbook [chemicalbook.com]

- 7. Method for preparing cyclopropyl carbinol - Eureka | Patsnap [eureka.patsnap.com]

- 8. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azepine synthesis from alkyl azide and propargylic ester via gold catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Cyclopropylpropan-1-ol: A Technical Guide

An In-depth Review of the Discovery and Synthetic Methodologies for a Key Cyclopropyl Alcohol Derivative

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of 1-cyclopropylpropan-1-ol synthesis. It details the primary synthetic routes, including the Grignard reaction, the Kulinkovich reaction, and the reduction of cyclopropyl ketones. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical resource for the laboratory-scale preparation of this important building block.

Introduction

Cyclopropyl-containing motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and metabolic stability. This compound, a secondary alcohol featuring a cyclopropyl group, serves as a valuable intermediate in the synthesis of more complex molecules. Understanding its synthesis is crucial for the efficient development of novel chemical entities.

The first synthesis of a cyclopropanol was an accidental discovery by Magrane and Cottle in 1942 during the reaction of epichlorohydrin with a Grignard reagent.[1] While the specific discovery of this compound is not prominently documented, its synthesis logically follows from the development of general methods for creating 1-substituted cyclopropanols.

This guide will explore the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid in method selection.

Key Synthetic Routes

The synthesis of this compound can be broadly categorized into three main approaches:

-

Grignard Reaction: The reaction of a cyclopropyl Grignard reagent with propanal.

-

Kulinkovich Reaction: A titanium-catalyzed reaction of an ester with a Grignard reagent.

-

Reduction of Ethyl Cyclopropyl Ketone: The reduction of the corresponding ketone to the secondary alcohol.

Data Summary of Synthetic Routes

| Synthetic Method | Starting Materials | Key Reagents | Typical Yield | Reaction Conditions | Reference |

| Grignard Reaction | Cyclopropyl bromide, Magnesium, Propanal | THF | Good to Excellent | Formation of Grignard reagent, then reaction with aldehyde. | General |

| Kulinkovich Reaction | Methyl propionate, Ethylmagnesium bromide | Titanium(IV) isopropoxide | 60-95% | 0 °C to room temperature, inert atmosphere. | [2] |

| Reduction of Ethyl Cyclopropyl Ketone | Ethyl cyclopropyl ketone | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | High | NaBH4 in alcohol; LiAlH4 in ether, followed by aqueous workup. | General |

Experimental Protocols

Grignard Reaction Synthesis

This method involves the preparation of cyclopropylmagnesium bromide followed by its reaction with propanal.

Step 1: Preparation of Cyclopropylmagnesium Bromide

-

Materials: Magnesium turnings, cyclopropyl bromide, anhydrous tetrahydrofuran (THF), iodine crystal (optional, as an initiator).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of cyclopropyl bromide in anhydrous THF from the dropping funnel.

-

Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

Step 2: Reaction with Propanal

-

Materials: Cyclopropylmagnesium bromide solution, propanal, anhydrous THF, saturated aqueous ammonium chloride solution.

-

Procedure:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

Add a solution of propanal in anhydrous THF dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

-

Kulinkovich Reaction

This reaction synthesizes 1-substituted cyclopropanols from esters. To obtain this compound, one would ideally start with an ester that can provide the propyl and cyclopropyl groups. A variation of the standard Kulinkovich reaction would be required. For the purpose of this guide, a general protocol for a similar 1-substituted cyclopropanol is provided.

-

Materials: Methyl propionate, ethylmagnesium bromide solution in THF, titanium(IV) isopropoxide, anhydrous THF.

-

Procedure:

-

To a solution of methyl propionate and titanium(IV) isopropoxide in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

-

Add the ethylmagnesium bromide solution dropwise over a period of 1.5 hours, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature for 30 minutes.

-

Quench the reaction with ethyl acetate followed by saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Reduction of Ethyl Cyclopropyl Ketone

This is a straightforward method involving the reduction of the corresponding ketone.

Method A: Using Sodium Borohydride (NaBH₄)

-

Materials: Ethyl cyclopropyl ketone, sodium borohydride, methanol.

-

Procedure:

-

Dissolve ethyl cyclopropyl ketone in methanol in a flask and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by distillation.

-

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

-

Materials: Ethyl cyclopropyl ketone, lithium aluminum hydride, anhydrous diethyl ether, water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.

-

Procedure:

-

To a suspension of lithium aluminum hydride in anhydrous diethyl ether in a flask cooled in an ice bath, add a solution of ethyl cyclopropyl ketone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by distillation.

-

Visualizations of Reaction Pathways and Workflows

Grignard Reaction Pathway

References

Physical and chemical characteristics of 1-Cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropylpropan-1-ol, a secondary alcohol incorporating a cyclopropyl moiety. This document is intended to serve as a core resource, presenting available data on its properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physical and Chemical Data

This compound is a colorless to light yellow liquid at room temperature.[1] While comprehensive experimental data is not widely published, the following tables summarize the available and predicted information for this compound, along with data for the closely related 1-propanol for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[2] |

| Molecular Weight | 100.16 g/mol | PubChem[2] |

| CAS Number | 18729-46-9 | PubChem[2] |

| Physical Form | Liquid | Sigma-Aldrich |

| Density | 0.88310 g/cm³ | ChemicalBook[1] |

| Boiling Point | Not Experimentally Determined | - |

| Refractive Index | Not Experimentally Determined | - |

| pKa (Predicted) | 15.17 ± 0.20 | ChemicalBook[1] |

| LogP (Predicted) | 1.2 | PubChem[2] |

Table 2: Comparative Physical Properties of 1-Propanol

| Property | Value | Source |

| Molecular Formula | C₃H₈O | Wikipedia[3] |

| Molecular Weight | 60.1 g/mol | Wikipedia[3] |

| Boiling Point | 97-98 °C | Wikipedia[3] |

| Refractive Index (n_D) | 1.387 | Wikipedia[3] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) to propanal.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on standard Grignard reaction methodologies.

Materials:

-

Bromocyclopropane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction if necessary.

-

In the dropping funnel, place a solution of bromocyclopropane in anhydrous diethyl ether or THF.

-

Add the bromocyclopropane solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.

-

In the dropping funnel, place a solution of propanal in anhydrous diethyl ether or THF.

-

Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Synthesis Workflow

The logical flow of the synthesis of this compound via the Grignard reaction is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characteristics

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between 0.0 and 1.0 ppm. Due to the rigid nature of the ring, these protons will likely exhibit complex splitting patterns.

-

CH-OH Proton: The proton on the carbon bearing the hydroxyl group will be a multiplet, likely a triplet of doublets, and its chemical shift will be in the range of 3.0-4.0 ppm.

-

CH₂ Protons: The methylene protons of the propyl chain will appear as a multiplet, likely a quartet, in the range of 1.4-1.7 ppm.

-

CH₃ Protons: The methyl protons will be a triplet in the upfield region, around 0.9-1.0 ppm.

-

OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be in the upfield region, typically between 0 and 20 ppm.

-

CH-OH Carbon: The carbon attached to the hydroxyl group will be the most downfield of the sp³ carbons, expected in the range of 65-75 ppm.

-

CH₂ Carbon: The methylene carbon of the propyl chain will be in the range of 30-40 ppm.

-

CH₃ Carbon: The methyl carbon will be the most upfield of the propyl chain carbons, typically around 10-15 ppm.

IR (Infrared) Spectroscopy

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretch (sp³): Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups.

-

C-H Stretch (Cyclopropyl): A weaker absorption around 3000-3100 cm⁻¹ may be observed, which is characteristic of C-H stretching in a cyclopropyl ring.

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.

Safety Information

This compound is a flammable liquid and vapor. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources. Wear protective gloves, clothing, and eye/face protection.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully characterize its physical and chemical properties.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 1-Cyclopropylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-cyclopropylpropan-1-ol, a secondary alcohol of interest in organic synthesis and drug development due to the unique chemical properties imparted by its cyclopropyl moiety. This document details its physicochemical characteristics, stability under various conditions, and key chemical reactions, supported by experimental protocols and spectroscopic data.

Physicochemical Properties

This compound is a secondary alcohol with the molecular formula C₆H₁₂O.[1][2] Its structure features a cyclopropyl group attached to the carbinol carbon, which significantly influences its reactivity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 18729-46-9 | [2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Physical Form | Liquid | [3] |

| PSA | 20.23 Ų | [1] |

| XLogP3-AA | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

A general experimental protocol for assessing thermal stability is outlined below.

Experimental Protocol: Determination of Thermal Decomposition Temperature (General Method)

Objective: To determine the onset and profile of thermal decomposition of a secondary alcohol using thermogravimetric analysis (TGA).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant weight loss begins. The data can be plotted as weight percent versus temperature, and the derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Photolytic Stability

The photolytic stability of alcohols can be influenced by the presence of chromophores and the bond dissociation energies of their constituent bonds. While simple aliphatic alcohols do not absorb significantly in the near-UV and visible regions, the presence of impurities or interaction with photosensitizers can lead to degradation. For cyclopropyl-containing compounds, photochemical conditions can sometimes induce ring-opening or rearrangement reactions.

A general protocol for assessing photolytic stability is provided below.

Experimental Protocol: Assessment of Photolytic Stability (General Method)

Objective: To evaluate the degradation of this compound upon exposure to light.

Apparatus:

-

Photoreactor equipped with a specific wavelength lamp (e.g., 254 nm or broad-spectrum)

-

Quartz or borosilicate reaction vessels

-

Analytical instrument for quantification (e.g., GC-MS or HPLC)

-

Stirring plate

Procedure:

-

Prepare a standard solution of this compound in a photolytically stable solvent (e.g., acetonitrile or water).

-

Transfer the solution to a quartz (for UV < 300 nm) or borosilicate reaction vessel.

-

Prepare a control sample in an identical vessel wrapped in aluminum foil to exclude light.

-

Place both samples in the photoreactor and irradiate for a defined period, ensuring constant temperature and stirring.

-

At regular intervals, withdraw aliquots from both the irradiated and control samples.

-

Analyze the aliquots by a suitable analytical method (e.g., GC-MS) to quantify the concentration of this compound and identify any degradation products.

-

Plot the concentration of this compound as a function of irradiation time to determine the rate of degradation.

Reactivity Profile

The reactivity of this compound is dominated by the hydroxyl group and the strained cyclopropane ring.

Oxidation to 1-Cyclopropylpropan-1-one

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one. This transformation is a common and synthetically useful reaction. Several reagents can be employed for this purpose, with varying degrees of mildness and selectivity.

Table 2: Common Oxidation Reactions of Secondary Alcohols

| Reaction Name | Reagents | Typical Conditions | Product |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to room temp., CH₂Cl₂ | Ketone |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Room temp., CH₂Cl₂ | Ketone |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temp. | Ketone |

Experimental Protocol: Swern Oxidation of this compound

Objective: To synthesize 1-cyclopropylpropan-1-one via Swern oxidation of this compound.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Triethylamine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware, dried

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of oxalyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.

-

Stir for 30 minutes.

-

Add triethylamine (5.0 eq.) dropwise and allow the reaction mixture to warm to room temperature over 1 hour.

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 1-cyclopropylpropan-1-one.

Acid-Catalyzed Rearrangement

The presence of the cyclopropylmethyl carbinol system makes this compound susceptible to rearrangement under acidic conditions. Protonation of the hydroxyl group followed by loss of water generates a secondary carbocation adjacent to the cyclopropane ring. This carbocation can undergo a characteristic ring-opening reaction to form homoallylic or cyclobutanol derivatives. The specific products formed will depend on the reaction conditions and the stability of the intermediate carbocations.

References

Commercial Availability and Synthetic Approaches for 1-Cyclopropylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-Cyclopropylpropan-1-ol (CAS No. 18729-46-9), a valuable building block in organic synthesis and drug discovery. The guide details its chemical and physical properties, lists known commercial suppliers, and provides a representative synthetic protocol for its laboratory-scale preparation.

Chemical and Physical Properties

This compound is a secondary alcohol featuring a cyclopropyl moiety attached to the carbinol carbon. This structural feature imparts unique conformational and electronic properties that are of interest in the design of novel therapeutic agents and other functional molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 18729-46-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O | [4] |

| Molecular Weight | 100.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-cyclopropyl-1-propanol | [3][4] |

| Physical Form | Liquid | [3] |

| Purity | 95% - 97% (commercially available) | [2][3] |

| Storage Temperature | Room Temperature | [3] |

Commercial Suppliers

This compound is available from a number of chemical suppliers, primarily focusing on research and development quantities. The purity and available quantities can vary between suppliers.

| Supplier | Purity | Available Quantities |

| Synthonix Corporation (via Sigma-Aldrich) | 95% | Contact for availability |

| Shanghai Amole Biotechnology Co., Ltd. | 96.0% | 100mg, 250mg, 1g, 5g |

| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | Inquire |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to cyclopropanecarboxaldehyde. Below is a representative experimental protocol based on standard Grignard reaction procedures.

Reaction Scheme:

Materials:

-

Cyclopropanecarboxaldehyde

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopropanecarboxaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cyclopropanecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopropanecarboxaldehyde solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Procurement Workflow for Research Chemicals

The process of acquiring a chemical like this compound for research purposes follows a structured workflow to ensure safety, compliance, and efficient procurement.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropylpropan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Cyclopropylpropan-1-ol, a secondary alcohol, utilizing the Grignard reaction. This method involves the nucleophilic addition of a cyclopropyl Grignard reagent to propanal. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. Additionally, it includes a summary of expected quantitative data and visual diagrams to illustrate the reaction pathway and experimental workflow. This synthesis is a fundamental transformation in organic chemistry, providing a reliable route to cyclopropyl-substituted carbinols which are of interest in medicinal chemistry and materials science.

Introduction

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone, to form a new carbon-carbon bond. Subsequent acidic workup yields the corresponding alcohol. The synthesis of this compound is achieved by reacting cyclopropylmagnesium bromide with propanal. The cyclopropyl moiety is a common structural motif in pharmacologically active compounds, and this protocol provides a foundational method for its incorporation.

Reaction Mechanism

The Grignard synthesis of this compound proceeds in two main stages. First, the cyclopropyl Grignard reagent is prepared by the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The resulting cyclopropylmagnesium bromide is a potent nucleophile. In the second stage, this Grignard reagent attacks the electrophilic carbonyl carbon of propanal, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then protonated during an aqueous acidic workup to yield the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol